molecular formula C24H29N B14694065 N-(Octylphenyl)-1-naphthalenamine CAS No. 25619-54-9

N-(Octylphenyl)-1-naphthalenamine

Cat. No.: B14694065
CAS No.: 25619-54-9
M. Wt: 331.5 g/mol
InChI Key: ZBBTWCBWKSREAF-UHFFFAOYSA-N
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Description

N-(Octylphenyl)-1-naphthalenamine is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an octyl group attached to a phenyl ring, which is further connected to a naphthalene moiety through an amine linkage. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Octylphenyl)-1-naphthalenamine typically involves the alkylation of aniline derivatives with octyl halides, followed by a coupling reaction with naphthalene derivatives. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Octylphenyl)-1-naphthalenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Octylphenyl)-1-naphthalenamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of N-(Octylphenyl)-1-naphthalenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(Hexylphenyl)-1-naphthalenamine
  • N-(Decylphenyl)-1-naphthalenamine
  • N-(Dodecylphenyl)-1-naphthalenamine

Uniqueness

N-(Octylphenyl)-1-naphthalenamine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological targets. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different physicochemical properties and biological activities, making it a valuable compound for targeted applications.

Properties

CAS No.

25619-54-9

Molecular Formula

C24H29N

Molecular Weight

331.5 g/mol

IUPAC Name

N-(2-octylphenyl)naphthalen-1-amine

InChI

InChI=1S/C24H29N/c1-2-3-4-5-6-7-14-21-15-9-11-18-23(21)25-24-19-12-16-20-13-8-10-17-22(20)24/h8-13,15-19,25H,2-7,14H2,1H3

InChI Key

ZBBTWCBWKSREAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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